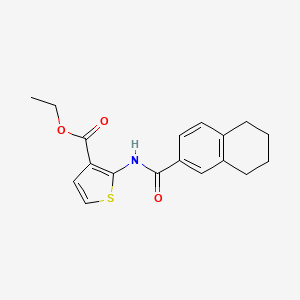

![molecular formula C23H21N3O4S2 B2807161 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1252884-26-6](/img/structure/B2807161.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

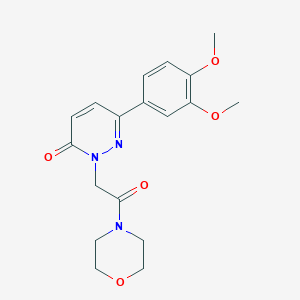

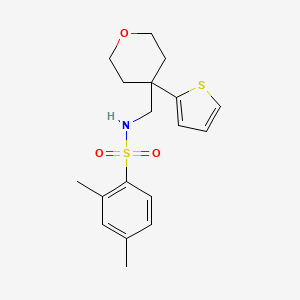

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H18N2O3S2 and a molecular weight of 386.49 . It is also known by other synonyms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 638.0±65.0 °C and a predicted density of 1.48±0.1 g/cm3. The predicted pKa value is 3.30±0.10 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide, as part of the thieno[3,2-d]pyrimidine derivatives, has shown significant potential in antitumor activity. Studies have found that compounds in this category exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Structural and Molecular Properties

The structural and molecular properties of thieno[3,2-d]pyrimidine derivatives, which include 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide, have been extensively studied. Research has focused on understanding the crystal structures and molecular conformations of these compounds, which are essential for their biological activity (Subasri et al., 2016), (Subasri et al., 2017).

Antimicrobial Properties

There is evidence suggesting that thieno[3,2-d]pyrimidine derivatives, including 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide, possess antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Vlasov et al., 2021).

Inhibitory Properties on Enzymes

These compounds have been investigated for their potential as inhibitors of various enzymes. For instance, studies have focused on their ability to inhibit thymidylate synthase, an enzyme crucial in DNA synthesis. This property is particularly relevant for developing antitumor and antibacterial agents (Gangjee et al., 1996), (Gangjee et al., 1997).

Wirkmechanismus

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it an attractive target for antitumor agents .

Mode of Action

The compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 controls, leading to changes in gene expression.

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways, particularly those involving histone H3. This disruption can lead to changes in the transcriptional activity of various genes, potentially slowing or stopping the growth of cancer cells .

Pharmacokinetics

The compound has shown promising antitumor activity against several cancer cell lines, suggesting it may have favorable bioavailability .

Result of Action

The compound’s action results in significant changes in lymphoma cell morphology and induces apoptosis (cell death) in a concentration-dependent manner . It also inhibits the migration of these cells, further contributing to its antitumor effects .

Eigenschaften

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-29-17-10-16(11-18(12-17)30-2)24-20(27)14-32-23-25-19-8-9-31-21(19)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZMVVDRLTVSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

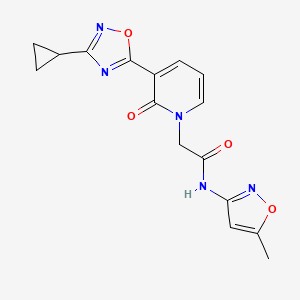

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807086.png)

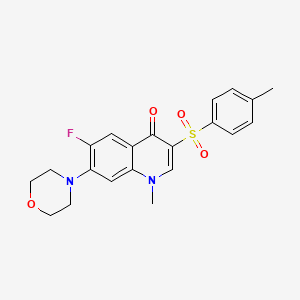

![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)

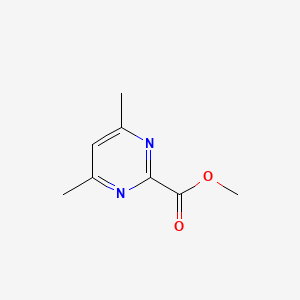

![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)